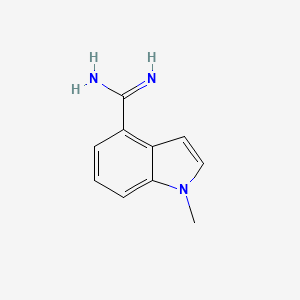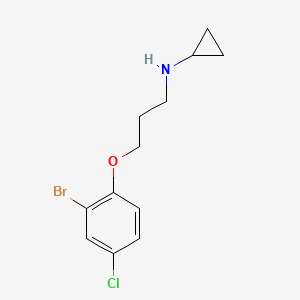amine CAS No. 1040314-01-9](/img/structure/B1415047.png)
[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine
Overview
Description
2,4-Dichlorophenylmethylpentan-3-yl)amine, more commonly known as DCPMPA, is a synthetic amine used in a variety of scientific applications. It is a widely used compound in organic synthesis and medicinal chemistry, and has been studied for its potential as a therapeutic agent.
#
Scientific Research Applications
Spectroscopic Identification and Derivatization
Research on cathinones, which share structural similarities with the given compound, emphasizes the importance of spectroscopic methods (GC-MS, IR, NMR) for identifying and characterizing novel compounds. These methods can also be applied to the study of “(2,4-Dichlorophenyl)methylamine” for its potential applications in forensic science or drug development (Nycz et al., 2016).
Catalysis and Asymmetric Hydrogenations
Compounds with pentan-3-yl structures are used in rhodium-catalyzed asymmetric hydrogenations, a critical reaction in synthetic organic chemistry. This suggests that “(2,4-Dichlorophenyl)methylamine” could be investigated for its potential as a ligand or catalyst in similar enantioselective syntheses (Balogh et al., 2013).
Material Science and Coordination Chemistry
Studies on zinc complexes and Schiff bases derived from amines similar to the given compound highlight the potential applications in material science and coordination chemistry. These complexes can have unique properties suitable for catalysis, optoelectronics, or as precursors for the synthesis of nanomaterials (Patricio-Rangel et al., 2019).
Bioisostere Development in Drug Discovery
The bicyclo[1.1.1]pentane core, related to the pentan-3-yl group in the given compound, is recognized for its application as a bioisostere in drug discovery. This suggests that “(2,4-Dichlorophenyl)methylamine” could be explored for its potential in developing new pharmaceuticals with improved properties (Hughes et al., 2019).
Corrosion Inhibition
Compounds containing pyridin-4-amine groups have been studied for their corrosion inhibition properties on carbon steel, suggesting that “(2,4-Dichlorophenyl)methylamine” might also be investigated for similar applications in protecting metals from corrosion (Negm et al., 2012).
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-3-11(4-2)15-8-9-5-6-10(13)7-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZQLWKLQIAOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414965.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine](/img/structure/B1414966.png)
![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)





![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)
![5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B1414978.png)


![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)
